molecular formula C21H20F3N3O B2615390 (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 379714-56-4

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2615390
CAS RN: 379714-56-4
M. Wt: 387.406
InChI Key: XVXCRILPBMXZCE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), and a diethylamino group (-N(C2H5)2). The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the conjugated system (alternating single and double bonds). The cyano group and the trifluoromethyl group are electron-withdrawing groups, which can stabilize the molecule and affect its reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the cyano group can undergo hydrolysis to form a carboxylic acid . The diethylamino group can participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the cyano and trifluoromethyl groups could increase the compound’s polarity, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without more specific information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in preclinical and clinical trials. If it’s used in materials science, future work could involve studying its properties under different conditions .

properties

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O/c1-3-27(4-2)19-10-8-15(9-11-19)12-16(14-25)20(28)26-18-7-5-6-17(13-18)21(22,23)24/h5-13H,3-4H2,1-2H3,(H,26,28)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXCRILPBMXZCE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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